Product packaging for 2,4-Cyclohexadienone(Cat. No.:CAS No. 24599-57-3)

2,4-Cyclohexadienone

Cat. No.: B14708032
CAS No.: 24599-57-3
M. Wt: 94.11 g/mol
InChI Key: WQPDQJCBHQPNCZ-UHFFFAOYSA-N
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Description

2,4-Cyclohexadienone (CAS 24599-57-3) is a valuable building block in synthetic organic chemistry, recognized for its versatility as a precursor to complex molecular structures. Its reactive diene system and carbonyl functionality make it a versatile intermediate for various chemical transformations. In research, specially designed cyclohexadiene derivatives have been employed as superior, non-toxic alternatives to tin hydrides in radical cyclization reactions, enabling the formation of carbon-carbon bonds in a single operation . Furthermore, the structural framework of functionalized cyclohexadienones is of significant interest in medicinal chemistry. Related compounds, such as 2,5-dihydroxy-3-alkyl-1,4-dione derivatives, have demonstrated prominent cytotoxic and pro-apoptotic activity against various human tumor cell lines in scientific studies, highlighting the potential of this chemical class in the development of new therapeutic agents . Researchers value this compound for its utility in constructing diverse molecular architectures, including natural products and biologically active molecules. The inherent reactivity of the this compound system, including its double bonds and carbonyl group, allows for further selective functionalization through reactions such as dihydroxylation, epoxidation, and Diels-Alder cycloadditions . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions. The molecular formula is C6H6O and the molecular weight is 94.11 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O B14708032 2,4-Cyclohexadienone CAS No. 24599-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexa-2,4-dien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPDQJCBHQPNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179347
Record name 2,4-Cyclohexadienone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24599-57-3
Record name 2,4-Cyclohexadienone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024599573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Cyclohexadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,4 Cyclohexadienone Frameworks

Strategies for Carbon-Carbon Bond Formation in Cyclohexadienone Synthesis

The formation of the six-membered ring inherent to the cyclohexadienone structure is often achieved through powerful carbon-carbon bond-forming reactions. These strategies provide access to highly functionalized and stereochemically complex molecules.

Cycloaddition Reactions in the Construction of 2,4-Cyclohexadienones

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a cornerstone in the synthesis of cyclic systems. rsc.orglibretexts.org These reactions are highly effective for constructing the bicyclic and polycyclic scaffolds that frequently contain the 2,4-cyclohexadienone moiety.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for synthesizing bicyclo[2.2.2]octenone frameworks. rsc.orgacs.org In this context, a substituted this compound acts as the diene component, reacting with a dienophile, such as an activated alkene, to form the characteristic bridged bicyclic structure. acs.orgresearchgate.net

A notable variation involves the use of "masked o-benzoquinones" (MOBs), such as 6,6-dialkoxycyclohexa-2,4-dienones, which are highly reactive dienes. rsc.orgacs.org These MOBs can be generated in situ and trapped with various dienophiles to produce highly functionalized bicyclo[2.2.2]octenones with high regio- and stereoselectivity. acs.org For instance, the reaction of MOBs generated from 2-methoxyphenols with dienophiles like methyl acrylate (B77674) and methyl vinyl ketone yields the corresponding bicyclo[2.2.2]octenone adducts in good yields. acs.org

Another efficient strategy is the domino retro-Diels-Alder/Diels-Alder reaction sequence. rsc.orgrsc.org In this approach, pyrolysis of MOB dimers generates the reactive monomeric MOB, which then participates in a Diels-Alder reaction with a variety of olefinic and acetylenic dienophiles to afford bicyclo[2.2.2]octenone and bicyclo[2.2.2]octadienone derivatives in good to excellent yields. rsc.orgrsc.org This method is advantageous as it avoids the need to isolate the highly reactive MOB intermediate. rsc.org The reaction of masked o-benzoquinones with various dienophiles demonstrates the versatility of this approach.

Table 1: Synthesis of Bicyclo[2.2.2]octenones via Diels-Alder Reaction of Masked o-Benzoquinone (MOB) 1 with Various Dienophiles acs.org
DienophileProductYield (%)
Methyl acrylate (MA)15a74
Methyl methacrylate (B99206) (MMA)15b68
Methyl vinyl ketone (MVK)15c71

Furthermore, enantioselective synthesis of bicyclo[2.2.2]octenones has been achieved through a copper-mediated oxidative dearomatization of phenols, which generates an ortho-quinol intermediate that undergoes a spontaneous [4+2] homodimerization. nih.gov This cascade reaction provides a highly enantioselective route to homodimeric bicyclo[2.2.2]octenones. nih.gov

Both intermolecular and intramolecular cycloadditions are pivotal in synthesizing the this compound ring system. Intermolecular Diels-Alder reactions often utilize a transient this compound, which is trapped by a dienophile. researchgate.net

Intramolecular cycloadditions offer a powerful method for constructing complex polycyclic systems containing the cyclohexadienone core in a single step. williams.eduwilliams.edu A notable example is the intramolecular cycloaddition of 6-acryloxy-2,4,6-trimethyl-2,4-cyclohexadienone, formed from the oxidation of mesitol with lead tetraacetate in acrylic acid. cdnsciencepub.com This intermediate undergoes a spontaneous intramolecular Diels-Alder reaction to yield a bicyclo[2.2.2]octenone derivative. cdnsciencepub.com This strategy has been applied to the synthesis of complex natural product skeletons. cdnsciencepub.com

The intramolecular cyclohexadienone annulation of Fischer carbene complexes, which will be discussed in more detail in the following section, also represents a key intramolecular cycloaddition strategy. This method has been explored for the synthesis of the Phomactin family of natural products, which feature a highly substituted cyclohexane (B81311) ring within a complex bicyclic system. nih.govresearchgate.net The efficiency of this intramolecular cyclization can be dependent on the stereochemistry of the carbene complex and the length of the tether connecting the carbene and the alkyne. nih.gov

Diels-Alder Reactions for Bicyclo[2.2.2]octenone and Octadienone Scaffolds

Metal-Mediated and Catalytic Approaches

Modern synthetic chemistry increasingly relies on metal-mediated and catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. These approaches have been successfully applied to the synthesis of 2,4-cyclohexadienones.

The reaction of Fischer carbene complexes with alkynes provides a versatile route to substituted cyclohexadienones. msu.eduthieme-connect.com Specifically, the reaction of α,β-unsaturated carbene complexes where the β-carbon is disubstituted leads to the formation of 2,4-cyclohexadienones. msu.edu In these cases, the intermediate cannot tautomerize to a phenol (B47542), resulting in the isolation of the cyclohexadienone product. msu.edu This process, known as the Dötz benzannulation reaction, is highly general and can be extended to various alkenyl and indole (B1671886) carbene complexes. msu.edu

For example, the reaction of an indole carbene complex with 3-hexyne (B1328910) produces a cyclohexadienone annulated product in 95% yield. msu.edu This methodology has proven valuable in the synthesis of aspidospermadine alkaloids. msu.edu Furthermore, this reaction can be performed with asymmetric induction, transferring chirality from a chiral center in the alkyne or the carbene ligand to the newly formed stereocenter in the cyclohexadienone product. msu.edu The intramolecular version of this reaction has been a key step in the total synthesis of (+/-)-phomactin B2, simultaneously forming both the six- and twelve-membered rings of the natural product's core structure. msu.edu

Table 2: Examples of Cyclohexadienone Annulation with Carbene Complexes msu.edu
Carbene ComplexAlkyneProductYield (%)
Complex 47 (Indole-based)3-Hexyne4895
Complex 49Protected 5-amino-1-pentyne5061 (overall for two steps)

Catalytic oxidative dearomatization of phenols is one of the most direct and powerful methods for synthesizing 2,4-cyclohexadienones. nih.gov This strategy overcomes the inherent stability of the aromatic ring to generate highly reactive and functionalized three-dimensional structures. thieme-connect.comrsc.org Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), are commonly used oxidants in these transformations. nih.gov

Significant progress has been made in developing catalytic asymmetric dearomatization (CADA) reactions. rsc.org These methods utilize a chiral catalyst to control the stereochemical outcome of the oxidation, providing direct access to enantioenriched cyclohexadienones. nih.govtdl.org Chiral iodoarene catalysts, for example, have been developed to achieve highly enantioselective oxidative dearomatization of a range of phenol substrates. rsc.org

Another approach combines the oxidative dearomatization of a phenol with a subsequent enantioselective reaction catalyzed by a secondary amine. thieme-connect.com This one-pot protocol can convert simple planar phenols into complex chiral frameworks with high stereocontrol, demonstrating a powerful strategy for building molecular complexity. thieme-connect.comchemrxiv.org

Cyclohexadienone Annulation via Carbene Complexes and Alkynes

Claisen Rearrangement as a Precursor to Cyclohexadienone Intermediates

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, serves as a significant pathway for accessing this compound frameworks. This pericyclic reaction involves the thermal rearrangement of allyl aryl ethers or allyl vinyl ethers and proceeds through a concerted acs.orgacs.org-sigmatropic shift. core.ac.uk The reaction takes place in a single step via a six-membered, cyclic transition state where the reorganization of bonding electrons occurs. acs.org

When an allyl aryl ether is heated, typically to around 250°C, it undergoes an intramolecular rearrangement to initially form a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate. tandfonline.comacs.orgresearchgate.net This intermediate is a key, albeit often transient, species in the reaction sequence. Due to the loss of aromaticity, this cyclohexadienone is generally unstable and rapidly tautomerizes to the more stable aromatic product, an o-allylphenol. core.ac.uk The mechanism involves a concerted process where the C-O bond of the ether is cleaved while a new C-C bond forms between the terminal carbon of the allyl group and the ortho position of the benzene (B151609) ring. tandfonline.comresearchgate.net

Functionalization and Derivatization Techniques

Oxidative Acetylation of Phenolic Precursors to Acetoxycyclohexadienones

The oxidative acetylation of phenolic compounds is a direct method for the synthesis of acetoxycyclohexadienones. This transformation involves the oxidation of a phenol in the presence of an acetylating agent. Lead tetra-acetate (Pb(OAc)₄) is a prominent reagent for this purpose. The reaction outcome can be highly dependent on the solvent used. For instance, the oxidation of certain alkoxy-substituted phenols with lead tetra-acetate in benzene can lead to the formation of unstable gem-diacetoxycyclohexadienones. These products are often sensitive, with some converting to the corresponding acetoxy-p-quinone upon standing at room temperature.

In contrast, performing the oxidation in acetic acid can favor oxidative demethylation in some phenols, leading to quinone products. The mechanism of oxidation with lead tetra-acetate is believed to involve the interaction of acetoxy radicals with initially formed aryloxy radicals. Acetic acid as a solvent tends to promote acetoxylation, whereas non-polar solvents may favor dimerization reactions.

Another approach to acetylation of phenols involves using acetic anhydride (B1165640). While many methods employ catalysts, catalyst- and solvent-free conditions for the acetylation of phenols with acetic anhydride have been developed, offering a greener alternative. rushim.ru Sodium bicarbonate has also been shown to be an effective and mild promoter for the acetylation of phenols with acetic anhydride at room temperature, providing the corresponding acetate (B1210297) esters in high yields. researchgate.net

Reductive Alkylation Methods for Substituted Cyclohexadienones

Reductive alkylation provides a pathway to introduce substituents onto a cyclohexadienone framework or its precursors, often leading to highly substituted cyclic ketones. A key strategy in this area is the Birch reductive alkylation. This method typically involves the reduction of an aromatic precursor, such as a substituted benzoic acid derivative or a biaryl compound, with an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) in the presence of an alcohol. jove.comwikipedia.orgnih.gov This generates a dienolate intermediate which can then be trapped by an alkylating agent. jove.com

For example, the Birch reduction-alkylation of 2-substituted benzamides has been developed as a general route to chiral cyclohexa-1,4-dienes. jove.com The intermediate enolate can be alkylated with high diastereoselectivity, and subsequent hydrolysis of the resulting enol ether yields 2,2-disubstituted cyclohex-3-en-1-ones, which are isomers of 2,4-cyclohexadienones. jove.com The nature of the substituents on the aromatic ring and the choice of the alkylating agent are crucial for controlling the regioselectivity and stereoselectivity of the reaction. wikipedia.org

Reductive amination, a related transformation, converts a carbonyl group into an amine. beilstein-journals.org This reaction proceeds via an intermediate imine, which is then reduced. While commonly applied to aldehydes and ketones, it has been used in the synthesis of complex molecules derived from cyclohexadienones. For example, a cross-conjugated 2,5-cyclohexadienone (B8749443) was hydrolyzed to the corresponding dione, which was then reductively aminated to produce (+/-)-narwedine, a precursor to galanthamine. acs.org Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). beilstein-journals.org

Microwave-Assisted and Base-Catalyzed Domino Manifolds for α-Quaternized 2,4-Cyclohexadienones

A modern and efficient approach for constructing complex this compound frameworks involves a microwave-assisted, base-catalyzed domino reaction. This methodology allows for the synthesis of α-quaternized 2,4-cyclohexadienones from readily available tertiary propargyl vinyl ethers. acs.orgacsgcipr.orgnih.gov

This domino manifold is effectively catalyzed by imidazole (B134444) and utilizes microwave irradiation to accelerate the reaction. acsgcipr.orgresearchgate.net The process transforms tertiary propargyl vinyl ethers that have a methine group at the homopropargylic position into this compound derivatives in good yields, typically ranging from 59% to 87%. acsgcipr.orgnih.gov A key feature of the resulting products is the presence of a formyl group at the C-2 position and a quaternary carbon atom at the C-6 position, providing a scaffold with significant potential for further synthetic elaboration. acsgcipr.org

The reaction tolerates a variety of substituents, including aryl groups, enabling the construction of structurally diverse and highly functionalized cyclohexadienone motifs. nih.gov For example, the reaction of various propargyl vinyl ethers derived from different aldehydes and ketones has been shown to produce a range of substituted 2,4-cyclohexadienones, demonstrating the versatility of this method. nih.gov

Table 1: Microwave-Assisted Synthesis of α-Quaternized 2,4-Cyclohexadienones

Entry Starting Propargyl Vinyl Ether (PVE) Product Yield (%)
1 PVE with p-tolyl and phenyl groups 5,5-Dimethyl-6-oxo-2-phenyl-4-p-tolylcyclohexa-1,3-dienecarbaldehyde 74
2 PVE with methoxyphenyl and phenyl groups 4-(4-Methoxyphenyl)-5,5-dimethyl-6-oxo-2-phenylcyclohexa-1,3-dienecarbaldehyde 87
3 PVE with tert-butyl and phenyl groups 2-tert-Butyl-5,5-dimethyl-6-oxo-4-phenylcyclohexa-1,3-dienecarbaldehyde 78
4 PVE with spirocyclohexane and phenyl groups 1-Oxo-3,5-diphenylspiro[5.5]undeca-2,4-diene-2-carbaldehyde 78

Data sourced from The Journal of Organic Chemistry, 2016. nih.gov

Asymmetric Synthesis and Stereochemical Control in this compound Derivatives

Achieving stereochemical control in the synthesis of this compound derivatives is a significant challenge, partly because these molecules can be unstable and prone to dimerization. core.ac.uk However, several strategies have been developed to introduce chirality and control the stereochemical outcome of reactions involving these frameworks.

One approach focuses on controlling the inherent reactivity of 2,4-cyclohexadienones. They have a high propensity to undergo spontaneous [4+2] dimerization to form homodimeric bicyclo[2.2.2]octenones. An enantioselective method to control this process involves the asymmetric oxidation of substituted phenols to generate chiral ortho-quinol intermediates. These chiral intermediates then undergo a highly stereoselective homochiral dimerization, leading to the formation of enantioenriched bicyclo[2.2.2]octenone products. For example, the oxidation of carvacrol (B1668589) using a copper complex with the chiral ligand (-)-sparteine (B7772259) resulted in the [4+2] dimer with 99% enantiomeric excess (ee).

Another powerful strategy for asymmetric synthesis is the desymmetrization of prochiral cyclohexadienones. While much of the research has focused on 2,5-cyclohexadienones, the principles are relevant to creating chiral building blocks. acs.orgnih.gov In this approach, a catalyst or chiral auxiliary is used to differentiate between two enantiotopic functional groups in a symmetrical starting material. nih.gov For instance, ene-reductases have been employed for the efficient asymmetric desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones. This biocatalytic method breaks the symmetry of the substrate to generate valuable chiral 4,4-disubstituted 2-cyclohexenones with excellent enantioselectivities (up to >99% ee), creating a quaternary stereocenter. acs.orgacs.orgnih.gov Similarly, organocatalysts, such as thioureas derived from cinchonine, have been used in the desymmetrization of cyclohexadienones through intramolecular aza-Michael reactions to produce bicyclic systems with multiple chiral centers in high yield and enantioselectivity. acsgcipr.org

These methods highlight the progress in controlling stereochemistry, either by directing the dimerization of transient 2,4-cyclohexadienones or by desymmetrizing stable, related prochiral precursors to generate chiral synthons.

Chiral Induction in Cyclohexadienone Annulation

The annulation of metal carbene complexes with alkynes represents a powerful method for constructing this compound frameworks. A key advantage of this methodology is the potential for asymmetric induction, where pre-existing chirality in one of the reactants directs the formation of a new stereocenter in the product. The cyclohexadienone annulation process creates a new chiral center, typically at the C6 position of the dienone ring. msu.edu This transfer of stereochemical information can be achieved through several modes, primarily by incorporating a chiral center into the carbene complex or the alkyne substrate. msu.edu

One extensively studied approach involves the use of Fischer carbene complexes, particularly those of chromium. Chirality can be introduced via a chiral center located on the carbene ligand. For instance, good asymmetric induction has been observed when a chiral center is present on the carbene carbon substituent. msu.edu The reaction of such chiral carbene complexes with various alkynes leads to the formation of enantioenriched cyclohexadienones. msu.edu

Furthermore, chirality can be transferred from a chiral auxiliary attached to the heteroatom that stabilizes the carbene. Imidazolidinone-based carbene complexes, which can exist as stable atropisomers, have been shown to react with high selectivity. For example, a specific atropisomer of an imidazolidinone complex reacts with 1-pentyne (B49018) to yield the corresponding cyclohexadienone product with a 98:2 selectivity for one epimer. msu.edu

Another effective strategy for chiral induction is the use of chiral alkynes, such as chiral propargylic ethers. msu.edursc.org The reaction between an achiral vinyl chromium carbene complex and a chiral prop-2-ynylic ether can result in significant 1,4-asymmetric induction at the newly formed quaternary carbon of the cyclohexadienone. rsc.org The stereochemical information from the alkyne is believed to be transferred first to the metal's coordination sphere and subsequently to the product. rsc.org This process has been shown to be stereospecific. For example, the reaction of the E-isomer of a carbene complex with a specific alkyne gives a 92:8 selectivity for one diastereomer, while the corresponding Z-isomer of the carbene complex yields the opposite diastereomer with a similar 91:9 selectivity. msu.edu

This methodology has been applied to the synthesis of complex natural products. For instance, the combination of a cyclohexadienone annulation followed by a 1,5-sigmatropic shift provides an efficient route to aspidospermadine alkaloids. msu.edu The initial annulation between an indole carbene complex and a protected 5-amino-1-pentyne forms the key cyclohexadienone intermediate. msu.edu

Table 1: Examples of Chiral Induction in Cyclohexadienone Annulation The following table summarizes representative examples of reactions demonstrating chiral induction in the synthesis of this compound derivatives.

Carbene Complex Type Chiral Element Source Alkyne Reactant Diastereomeric/Epimeric Ratio Reference
Imidazolidinone Atropisomer Chiral Auxiliary on Carbene 1-Pentyne 98:2 msu.edu
E-Carbene Complex Chiral Propargylic Ether Alkyne 40 92:8 msu.edu
Z-Carbene Complex Chiral Propargylic Ether Alkyne 40 91:9 (for opposite diastereomer) msu.edu

Enantio- and Diastereoselective Approaches

Beyond chiral induction, the development of catalytic, stereoselective methods provides a more efficient and versatile means to access enantio- and diastereomerically pure 2,4-cyclohexadienones. These approaches often rely on chiral catalysts to control the formation of multiple stereocenters in a single operation.

One prominent strategy is the desymmetrization of symmetrically substituted, achiral 2,5-cyclohexadienone substrates. This involves the use of a chiral catalyst to differentiate between two enantiotopic functional groups (the two enone systems) through a selective reaction, thereby breaking the molecule's symmetry and establishing stereocenters. nih.gov

A notable example is the copper-catalyzed conjugate addition of organozinc reagents. The addition of diethylzinc (B1219324) (Et₂Zn) to a 4,4-disubstituted cyclohexadienone in the presence of a chiral phosphoramidite (B1245037) ligand proceeded with high yield and an excellent enantiomeric ratio of 97:3. nih.gov This concept was expanded to the desymmetrization of substrates with different substituents, affording desymmetrized products with high levels of enantioselectivity. nih.gov

Organocatalysis also offers powerful tools for the enantio- and diastereoselective synthesis of complex cyclohexadienone-containing structures. An early example of cyclohexadienone desymmetrization via an asymmetric Michael addition was reported using a cysteine-derived organocatalyst. nih.gov This catalyst promoted the intramolecular cyclization of tethered aldehydes onto the cyclohexadienone core, creating bicyclic products with up to a 98:2 enantiomeric ratio. The reaction's efficiency and selectivity were largely unaffected by variations in the alkyl substituents at the C4 position of the cyclohexadienone. nih.gov

Enyne cyclizations represent another modern approach. A palladium-catalyzed enantioselective acetoxylation-cyclization of alkyne-tethered cyclohexadienones has been developed. nih.gov Using a pinene-derived bipyridine ligand, this reaction furnishes bicyclic enones, simultaneously creating new stereocenters. While selectivities were moderate, the study demonstrated the viability of this catalytic asymmetric approach to complex fused ring systems derived from cyclohexadienones. nih.gov

Dirhodium(II) carboxylates have emerged as effective catalysts for certain asymmetric transformations. For instance, the asymmetric intermolecular C-H insertion of 1,4-cyclohexadiene (B1204751) with α-alkyl-α-diazoesters can be catalyzed by chiral dirhodium(II) complexes like dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], yielding C-H insertion products with enantioselectivities up to 86% ee. researchgate.net While not a direct annulation to form the dienone, this method functionalizes a related precursor en route to chiral cyclohexene (B86901) derivatives, showcasing a relevant stereoselective strategy.

Table 2: Enantio- and Diastereoselective Reactions for Cyclohexadienone Derivatives This table highlights key catalytic systems and their performance in the stereoselective synthesis of molecules based on the cyclohexadienone scaffold.

Reaction Type Substrate Type Catalyst System Ligand Selectivity Reference
Conjugate Addition 4,4-Disubstituted Cyclohexadienone Copper (Cu) / Et₂Zn Chiral Phosphoramidite 97:3 er nih.gov
Intramolecular Michael Addition Aldehyde-tethered Cyclohexadienone Organocatalyst Cysteine-derived Up to 98:2 er nih.gov
Enyne Cyclization Alkyne-tethered Cyclohexadienone Palladium (Pd) Pinene-derived Bipyridine Moderate nih.gov

Reaction Mechanisms and Reactivity Patterns of 2,4 Cyclohexadienone

Thermal and Acid/Base-Catalyzed Rearrangement Reactions

Dienone-Phenol Rearrangement

The dienone-phenol rearrangement is a classic and synthetically useful transformation of substituted cyclohexadienones. This reaction involves the conversion of a 4,4-disubstituted cyclohexadienone into a 3,4-disubstituted phenol (B47542), or a 2,2-disubstituted cyclohexadienone to a corresponding disubstituted phenol, typically in the presence of an acid catalyst. wikipedia.org The primary driving force for this rearrangement is the formation of a thermodynamically stable aromatic phenol ring from a non-aromatic dienone. pw.liveijrar.org

Under acidic conditions, the dienone-phenol rearrangement proceeds through a well-defined mechanism involving carbocation intermediates. The reaction is typically initiated by the protonation of the carbonyl oxygen, which generates a carbocation that is stabilized by delocalization of the positive charge across the ring system. pw.liveslideshare.net

The key step in the mechanism is a 1,2-shift of one of the substituents from the C-4 position to the adjacent C-3 position. ijrar.orgijsred.com This migration occurs because one of the resonance structures of the protonated dienone places a positive charge on the carbon adjacent to the highly substituted C-4 carbon. pw.liveslideshare.net The subsequent carbocation rearrangement leads to a more stable intermediate. Finally, deprotonation from the hydroxyl group restores aromaticity, yielding the final 3,4-disubstituted phenol product. pw.live This rearrangement is generally spontaneous unless blocked by certain substituents, such as a dichloromethyl group at the C-4 position. wikipedia.org

The reaction is often carried out by dissolving the dienone in a solvent like acetic anhydride (B1165640) and adding a catalytic amount of a strong acid, such as sulfuric acid. pw.live The resulting aryl acetate (B1210297) is then hydrolyzed to the phenol. ijrar.org

While the acid-catalyzed pathway is most common, the dienone-phenol rearrangement can also be promoted by bases. wikipedia.orgyoutube.com Additionally, various catalytic systems have been developed to effect this transformation. For instance, certain transition metal complexes can catalyze the rearrangement. Studies have shown that Re2O7 is an effective catalyst for the dienone-phenol rearrangement of 4,4-disubstituted cyclohexadienones, providing good to excellent yields of the corresponding phenols. rsc.org Other rhenium(VII) complexes like Phe3SiOReO3 and MeReO3 have also been shown to facilitate the reaction. rsc.org

The choice of which substituent migrates during the dienone-phenol rearrangement is not random and is governed by the relative migratory aptitude of the groups attached to the C-4 carbon. This aptitude is determined by the ability of the migrating group to stabilize the transient positive charge that develops at the migration origin in the transition state of the 1,2-shift. ijrar.orgijsred.com

Kinetic and product studies of the rearrangement of various cyclohexa-2,5-dienones in aqueous sulfuric acid have been used to determine the migratory aptitudes of different alkyl and aryl groups. rsc.org The relative stability of the potential carbocation intermediates formed during the rearrangement dictates which group is more likely to migrate. wikipedia.org

Table 1: Relative Migratory Aptitudes in Acid-Promoted Dienone-Phenol Rearrangement wikipedia.orgscribd.com

Migrating Group 1Migrating Group 2Preferred Migrating Group
PhenylMethylPhenyl
VinylMethylVinyl
EthylRing MethyleneEthyl
PhenylCO2EtCO2Et
MethylAlkoxyMethyl
AlkoxyPhenylAlkoxy
This table summarizes the general migratory preferences observed in the acid-promoted dienone-phenol rearrangement.

It is important to note that in certain cases, such as with allyl and benzyl (B1604629) groups, the rearrangement may proceed through a Cope rearrangement mechanism instead of a direct 1,2-shift. wikipedia.org

Base-Promoted and Catalytic Variants

Sigmatropic Rearrangements in Substituted Cyclohexadienones

Beyond the dienone-phenol rearrangement, substituted cyclohexadienones can also undergo sigmatropic rearrangements. These are pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.org The Woodward-Hoffmann rules are often used to predict the stereochemical outcome of these concerted reactions. wikipedia.org

Both wikipedia.orgslideshare.net- and pw.livepw.live-sigmatropic shifts have been observed in cyclohexadienone systems.

wikipedia.orgslideshare.net-Sigmatropic Shifts: Novel wikipedia.orgslideshare.net-sigmatropic rearrangements have been reported in 4a-alkyl-4a-hydrocarbazol-4-ones, which are complex cyclohexadienone derivatives. acs.orgacs.orgnih.gov In these systems, a thermal rearrangement leads to the migration of an alkyl group, resulting in a more stable, aromatized indole (B1671886) nucleus. acs.orgacs.orgnih.gov Computational studies on related systems have explored the energetics of such shifts, indicating that while concerted wikipedia.orgslideshare.net-shifts have high activation barriers, stepwise pathways involving biradical intermediates may be feasible for appropriately substituted compounds. ugent.be Computational work on azadiene derivatives also provides insights into the activation energies required for wikipedia.orgslideshare.net-hydrogen shifts. clockss.org

pw.livepw.live-Sigmatropic Shifts: The pw.livepw.live-sigmatropic rearrangement, such as the Cope and Claisen rearrangements, is a well-studied class of pericyclic reactions. wikipedia.org In the context of cyclohexadienones, experimental and computational studies on 6-acetoxy-2,4-cyclohexadienones have revealed a preference for a pw.liveslideshare.net-sigmatropic rearrangement over the more common pw.livepw.live-shift under flash vacuum pyrolysis conditions. nih.govresearchgate.net These studies suggest that the pw.liveslideshare.net-shift proceeds through a concerted, pseudopericyclic transition state. nih.gov However, pw.livepw.live-rearrangements remain a significant reaction pathway for many systems, and a vast body of literature exists on their mechanisms and applications in synthesizing complex molecules. researchgate.net For example, the ortho-Claisen rearrangement of an allyl phenyl ether, which proceeds through a cyclohexadienone intermediate, is a classic example of a pw.livepw.live-sigmatropic shift. wikipedia.org

Pseudopericyclic Transition States in Acyl Migrations

Other Rearrangement Pathways (e.g., Oxa-di-π-methane rearrangement)

Beyond sigmatropic shifts, 2,4-cyclohexadienones undergo significant photochemical rearrangements. The oxa-di-π-methane rearrangement is a prominent example, converting β,γ-unsaturated ketones into saturated α-cyclopropyl ketones through a formal 1,2-acyl shift. stereoelectronics.org This photochemical reaction transforms 2,4-cyclohexadienones into bicyclic ketones, often with high enantioselectivity. aakash.ac.inmsu.edu

A notable aspect of this transformation is that it proceeds via the singlet excited state, avoiding triplet intermediates, which allows for low catalyst loading and prevents rapid racemic background reactions. aakash.ac.inmsu.eduic.ac.uk The use of chiral Lewis acids as catalysts can induce high enantioselectivity, with reported values reaching 92–97% ee for various substrates. aakash.ac.inmsu.edu The general mechanism involves a 1,2-acyl migration followed by cyclization. acs.org This method has proven useful in natural product synthesis, such as in a concise synthesis of trans-chrysanthemic acid. aakash.ac.inmsu.edu

Electrophilic and Nucleophilic Reactions of Cyclohexadienone Derivatives

The reactivity of cyclohexadienones is significantly influenced by their substituents. Halogenated derivatives, in particular, exhibit potent electrophilic properties and serve as versatile reagents in organic synthesis.

Reactivity of Brominated Cyclohexadienones (e.g., 2,4,4,6-Tetrabromo-2,5-cyclohexadienone)

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD) is a stable, solid, and highly effective electrophilic brominating agent. libretexts.org Its electron-deficient cyclohexadienone ring, substituted with four electron-withdrawing bromine atoms, makes it a powerful and selective reagent. libretexts.org

The mechanism of action for 2,4,4,6-tetrabromo-2,5-cyclohexadienone involves the liberation of a bromonium ion (Br⁺). libretexts.org This process is typically induced by a nucleophile, which abstracts the Br⁺ from the sterically crowded C-4 position of the dienone. tum.de The release of the electrophilic bromonium ion is accompanied by the formation of the corresponding phenolate (B1203915) anion. tum.de These highly reactive bromonium ions can then participate in a variety of electrophilic transfer reactions, including nucleophilic substitution and addition. libretexts.org

The ability of 2,4,4,6-tetrabromo-2,5-cyclohexadienone to act as a source of electrophilic bromine makes it a valuable reagent for numerous functional group transformations. It has been successfully employed in the regioselective bromination of activated aromatic and heteroaromatic compounds, such as coumarins, with high yields. tum.delibretexts.org

Beyond bromination, it serves as a catalyst or reagent in other key transformations. One significant application is the deoxygenation of sulfoxides to their corresponding sulfides. libretexts.orgpearson.com Another important use is in the conversion of alcohols to azides, which are versatile intermediates in organic synthesis. libretexts.orgpearson.com This phosphine-free method works efficiently for various alcohols. pearson.com

Functional Group TransformationSubstrate TypeReagent SystemReported YieldReference
Deoxygenation of SulfoxidesVarious Sulfoxides2,4,4,6-Tetrabromo-2,5-cyclohexadienone / 1,3-dithianeGood to Excellent (e.g., 85%) libretexts.orgpearson.com
Conversion of Alcohols to AzidesPrimary and Secondary Alcohols2,4,4,6-Tetrabromo-2,5-cyclohexadienone / PPh₃ / Zn(N₃)₂·2PyGood (e.g., 90%) libretexts.orgpearson.com
Regioselective MonobrominationAromatic Amines2,4,4,6-Tetrabromo-2,5-cyclohexadienone>90% libretexts.org
Regioselective BrominationActivated Coumarins2,4,4,6-Tetrabromo-2,5-cyclohexadienoneGood to Excellent tum.delibretexts.org
Rearrangement TypeSubstrate SystemKey FeaturesReported FindingsReference
openstax.orgaakash.ac.in-Sigmatropic Acyl Migration6-Acetoxy-2,4-cyclohexadienonesPseudopericyclic transition stateFavored over openstax.orgopenstax.org-shift; Concerted mechanism rsc.orgnih.gov
aakash.ac.inlibretexts.org-Sigmatropic Alkyl ShiftAnnulated CarbazolonesThermal rearrangementRestores aromaticity in the fused indole ring nih.govmsu.edu
Oxa-di-π-methane Rearrangement2,4-CyclohexadienonesPhotochemical; Lewis acid catalysisHigh enantioselectivity (92-97% ee); Singlet pathway aakash.ac.inmsu.edu
Liberation of Bromonium Ions and Electrophilic Transfer

Proton Transfer Dynamics and Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). libretexts.orglibretexts.orglibretexts.org This process is a type of prototropic tautomerism, meaning it involves the migration of a proton. For 2,4-cyclohexadienone, the keto-enol tautomerism is of particular interest as its enol tautomer is phenol, an aromatic compound of significant stability. libretexts.orglibretexts.orglibretexts.orgquora.comlibretexts.org The dynamics of this proton transfer are crucial to understanding the reactivity and stability of the cyclohexadienone system.

Equilibrium Between this compound and Phenol

The tautomeric equilibrium between this compound and phenol overwhelmingly favors the phenolic form. libretexts.orglibretexts.orglibretexts.orgquora.com This strong preference is attributed to the substantial thermodynamic stabilization gained from the formation of an aromatic ring in phenol. libretexts.orglibretexts.orglibretexts.org While most simple carbonyl compounds exist predominantly in their keto form at equilibrium, the aromaticity of phenol provides a powerful driving force that shifts the equilibrium almost exclusively toward the enol tautomer. libretexts.orglibretexts.org For instance, a typical ketone is more stable than its enol form by about 45–60 kJ/mol, primarily because the carbon-oxygen double bond (C=O) is stronger than a carbon-carbon double bond (C=C). libretexts.orglibretexts.org However, in the case of this compound, the gain in resonance energy from forming the aromatic sextet in phenol far outweighs this difference.

The instability of this compound relative to phenol is quantified by the equilibrium constant (Keq) and the change in the standard Gibbs free energy (ΔG°) or enthalpy (ΔH°) of the reaction. Experimental and computational studies have determined these values, confirming the high energy content of the keto tautomer. researchgate.netacs.orgcdnsciencepub.com In the gas phase, the this compound tautomer is calculated to be significantly less stable than phenol, with a reaction enthalpy (phenol ↔ this compound) of approximately +18.6 kcal/mol. researchgate.netacs.org This indicates a highly endergonic conversion from phenol to its keto isomer.

In aqueous solution, the equilibrium is similarly skewed. Flash photolysis studies have been used to generate this compound transiently and measure the rate of its rapid conversion back to phenol. cdnsciencepub.com These experiments have allowed for the determination of the enolization equilibrium constant (KE), which reflects the ratio of phenol to this compound at equilibrium.

Thermodynamic and Equilibrium Data for the Phenol ⇌ this compound Tautomerism
ParameterValuePhaseCommentSource
ΔH°f,298 (Phenol → this compound)+18.6 kcal/molGasCalculated value, indicating the keto form is much higher in energy. researchgate.netacs.org
Equilibrium Constant (Keq for Phenol → this compound)7.15 × 10-14 (at 298 K)GasCalculated value, showing a very small fraction of the keto tautomer at equilibrium. researchgate.netacs.org
pKE (this compound → Phenol)-12.73 ± 0.12Aqueous (25°C)Experimentally determined value. A negative pKE indicates the equilibrium strongly favors the enol (phenol) product. cdnsciencepub.com
Equilibrium Constant (Keq for Phenol → this compound)~5.4 × 10-12AqueousExperimentally measured value. researchgate.net
Catalysis of Tautomerization (Acidic and Basic Conditions)

While the interconversion between keto and enol tautomers can occur in neutral media, the process is generally slow. The rate of tautomerization for this compound to phenol is significantly accelerated by the presence of acid or base catalysts. libretexts.orglibretexts.orglibretexts.org Both catalytic pathways proceed through two distinct proton transfer steps, involving intermediates that facilitate the rearrangement. libretexts.orglibretexts.org

Acid-Catalyzed Tautomerization

Under acidic conditions, the tautomerization from the keto form (this compound) to the enol form (phenol) is initiated by the protonation of the carbonyl oxygen. libretexts.orglibretexts.orglibretexts.orgmedlifemastery.com This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen atom of this compound acts as a Lewis base, accepting a proton from an acid catalyst (e.g., H₃O⁺) to form a resonance-stabilized hydroxycarbenium ion intermediate. libretexts.orglibretexts.org

Deprotonation of the α-Carbon: A weak base, typically the solvent (e.g., H₂O), removes a proton from the carbon atom adjacent to the newly formed C-OH group (the α-carbon). libretexts.orglibretexts.org The electrons from the broken C-H bond move to form a C=C double bond, and subsequently, the π-electrons of the ring rearrange to establish the aromatic system of phenol, regenerating the acid catalyst in the process. libretexts.org

Base-Catalyzed Tautomerization

In basic conditions, the tautomerization is initiated by the removal of an acidic α-hydrogen by a base. libretexts.orglibretexts.orglibretexts.orgmedlifemastery.com The resulting intermediate is an enolate ion.

The mechanism involves these steps:

Deprotonation of the α-Carbon: A base (e.g., OH⁻) removes a proton from the α-carbon of this compound. libretexts.orglibretexts.org This is the rate-determining step and results in the formation of a resonance-stabilized enolate anion. The negative charge is delocalized over the oxygen atom and the carbon framework. libretexts.org

Protonation of the Enolate Oxygen: The oxygen atom of the enolate anion, being electron-rich, acts as a base and accepts a proton from an acid (e.g., H₂O), which is the conjugate acid of the base catalyst. libretexts.orglibretexts.org This step forms the hydroxyl group of the phenol and regenerates the basic catalyst. libretexts.org

Both catalytic pathways provide a lower energy route for the interconversion compared to the uncatalyzed reaction, highlighting the importance of proton transfer dynamics in the chemical behavior of this compound.

Theoretical and Computational Investigations of 2,4 Cyclohexadienone Systems

Quantum Chemical Methodologies Applied to Cyclohexadienone Research

A variety of quantum chemical methodologies have been employed to investigate 2,4-cyclohexadienone systems, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used tool in the study of cyclohexadienone systems. researchgate.netpku.edu.cnacs.org DFT methods are valued for their ability to provide accurate results for medium-sized molecules with reasonable computational resources.

One application of DFT is in the study of the thermal decomposition of related compounds like 6-methylene-2,4-cyclohexadien-1-one (o-quinone methide). nih.gov For instance, the BB1K density functional has been used to calculate the barrier heights for reaction pathways. nih.gov DFT calculations have also been employed to investigate the tautomerization of phenolic compounds, where the conversion to a cyclohexadienone form disrupts aromaticity, facilitating subsequent reactions. In these studies, DFT has been used to analyze potential energy surfaces and electronic properties like chemical potential and molecular hardness.

Furthermore, DFT calculations have been instrumental in understanding cycloaddition reactions involving dienylfurans, where different reaction pathways, including [4+2] and [8+2] cycloadditions, are possible. pku.edu.cn These studies help elucidate the mechanisms and predict the formation of various products. pku.edu.cn Multilevel DFT methods have also been developed to handle large systems by treating different parts of the molecule at different levels of theory. acs.org

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory represents a class of methods that calculate molecular properties from first principles, without empirical parameters. scribd.comnih.gov These methods have been applied to study the keto-enol tautomerism between phenol (B47542) and this compound. researchgate.net High-level ab initio calculations, such as CASPT2(8,8)/cc-pVTZ, have been used to determine the activation energies for the conversion of the keto form to the more stable phenol form. researchgate.net

Ab initio methods are crucial for obtaining accurate molecular information, including geometries, vibrational frequencies, and moments of inertia, which are necessary for calculating thermochemical properties. researchgate.net They have been used to study various isomers and their relative stabilities, providing a foundational understanding of the potential energy landscape. researchgate.netpnas.org

Multi-Configuration Self-Consistent Field (MCSCF) Techniques

For systems where a single electronic configuration is insufficient to describe the wavefunction, such as in bond-breaking processes or electronically excited states, Multi-Configuration Self-Consistent Field (MCSCF) methods are essential. wikipedia.orguni-stuttgart.degatech.edu MCSCF methods use a linear combination of configuration state functions to approximate the electronic wavefunction. wikipedia.org

A prominent MCSCF approach is the Complete Active Space Self-Consistent Field (CASSCF) method. wikipedia.orgpyscf.org In this technique, the full configuration interaction is performed within a selected set of "active" orbitals, which is critical for describing systems with strong static correlation. pyscf.org While specific applications of MCSCF to this compound itself are less commonly detailed in general literature, these methods are vital for studying related photochemical reactions and complex electronic structures where methods like Hartree-Fock and standard DFT may fail. wikipedia.orguni-stuttgart.de For example, MCSCF wavefunctions are often used as a starting point for more advanced calculations like multireference configuration interaction (MRCI) or complete active space perturbation theory (CASPT2). wikipedia.org

Electronic Structure and Bonding Analysis

The electronic structure of this compound is key to understanding its properties and reactivity. This includes analyzing its aromatic character, stabilization energies, and the distribution of electron density.

Aromaticity and Stabilization Energies

A significant aspect of this compound's chemistry is its relationship with its aromatic tautomer, phenol. libretexts.orgquora.com The keto form, this compound, is non-aromatic, which makes it significantly less stable than phenol. quora.com The process of tautomerization from the dienone to phenol involves the formation of a fully conjugated, planar ring system with 6 π-electrons, fulfilling Hückel's rule for aromaticity. quora.com

This gain in aromatic stabilization energy is a powerful driving force, causing the equilibrium to strongly favor the phenol form. libretexts.orgquora.com The stabilization energy of aromatic compounds like benzene (B151609) is substantial, on the order of 36 kcal/mol. masterorganicchemistry.com While 1,3-cyclohexadiene (B119728) has a small resonance energy of about 2 kcal/mol due to its conjugated double bonds, this is minor compared to the stabilization afforded by full aromaticity. masterorganicchemistry.com The relative instability of this compound compared to phenol is a direct consequence of the disruption of this aromatic stabilization. quora.comuky.edu Theoretical calculations can quantify these energy differences. For example, the standard enthalpy of formation of this compound has been calculated using methods like CBS-QB3. researchgate.net The energy difference between phenol and this compound is significant, with phenol being more stable by approximately 18.6 kcal/mol. researchgate.net

Table 1: Calculated Thermodynamic Properties for Phenol-Cyclohexadienone Tautomerism

TautomerizationMethodΔH (kcal/mol)ΔG_act (kcal/mol)
Phenol ↔ this compoundCBS-QB318.6 researchgate.net-
Keto → PhenolCASPT2(8,8)/cc-pVTZ-~54 researchgate.net

Charge Delocalization and Resonance Structures

Resonance theory is used to describe the delocalization of electrons in molecules where a single Lewis structure is inadequate. wikipedia.orglibretexts.org In this compound, the conjugated system of double bonds allows for some degree of electron delocalization. utdallas.edu However, the presence of the sp3-hybridized CH2 group interrupts the cyclic conjugation, preventing the extensive delocalization characteristic of aromatic systems. quora.com

Resonance structures can be drawn for this compound that show the delocalization of the pi electrons and the partial positive and negative charges on the atoms. The carbonyl group is electron-withdrawing, leading to a polarization of the electron density.

Frontier Molecular Orbital (FMO) Theory in Reaction Mechanisms

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding and predicting the outcomes of pericyclic reactions, which are characteristic of conjugated systems like this compound. prgc.ac.in This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. prgc.ac.innumberanalytics.com The energy and symmetry of these orbitals are paramount in determining whether a reaction pathway is thermally or photochemically allowed. imperial.ac.uk

In the context of this compound and its isomers, FMO theory explains the stereospecificity of electrocyclic reactions (ring-opening and ring-closing) and cycloadditions. For an electrocyclic reaction to be "symmetry-allowed," the HOMO of the reactant must overlap constructively with its own LUMO as it transforms into the product's orbitals, a process governed by the Woodward-Hoffmann rules. numberanalytics.com For thermal reactions, the ground-state HOMO is considered, while for photochemical reactions, the HOMO of the first excited state (which is the ground-state LUMO) is key. numberanalytics.comimperial.ac.uk

For example, in a Diels-Alder reaction involving a cyclohexadiene derivative, the interaction between the diene's HOMO and the dienophile's LUMO (or vice versa) dictates the reaction's feasibility. ox.ac.uk Density Functional Theory (DFT) calculations are frequently employed to determine the energies and symmetries of these frontier orbitals for specific reactants. nih.gov Computational screening of LUMO energies can identify promising candidates for reactions like the inverse-electron-demand Diels–Alder reaction. nih.gov The interaction is most significant when the HOMO and LUMO are close in energy. prgc.ac.in

Table 1: FMO Symmetry Control in Electrocyclic Reactions of a 4π-Electron System (e.g., Cyclobutene Ring-Opening to Butadiene)

Reaction ConditionRelevant MOOrbital SymmetryPredicted MotionStereochemical Outcome
Thermal (Heat, Δ)HOMO (ψ₂)SymmetricConrotatoryAllowed
Photochemical (Light, hν)LUMO (ψ₃) / Excited HOMOAntisymmetricDisrotatoryAllowed

Computational Modeling of Reaction Pathways and Transition States

Simulation of Photochemical Reaction Mechanisms

The photochemistry of this compound involves complex processes on excited-state potential energy surfaces. acs.orgacs.org Computational simulations are indispensable for mapping these ultrafast events. Methods like ab initio multiple spawning (AIMS) and time-dependent density functional theory (TD-DFT) are used to simulate the molecule's dynamics after absorbing light. stanford.edursc.org

These simulations can trace the reaction pathways from the initial photo-excitation through to the formation of photoproducts. rsc.org A crucial aspect of these simulations is the identification of conical intersections, which are points where potential energy surfaces cross, facilitating rapid, non-radiative transitions back to the ground state. stanford.edursc.org For cyclohexadienone systems, simulations have elucidated mechanisms for photoisomerization and rearrangements, such as the photo-Claisen and photo-Fries rearrangements, which proceed via cyclohexadienone intermediates. acs.orgrsc.org These studies track the evolution of the parent molecule, radical pairs formed upon bond cleavage, and the intermediate cyclohexadienones. rsc.org Advanced machine learning techniques are now being adapted to accelerate these photodynamics simulations from the picosecond to the nanosecond timescale, allowing for the discovery of more complex reaction mechanisms. rsc.org

Energy Landscapes and Reaction Barriers for Rearrangements

Computational chemistry provides the tools to map the potential energy landscape of a reacting system. numberanalytics.com This landscape visualizes the energy of a molecule as a function of its geometry, revealing stable intermediates, products, and the transition states that connect them. For this compound, this includes its tautomeric equilibrium with phenol and various unimolecular rearrangements. researchgate.net

By locating the transition state structures (the highest energy point along a reaction coordinate), chemists can calculate the activation energy, or reaction barrier, which is a key determinant of the reaction rate. researchgate.net Theoretical studies have calculated the thermochemical properties and kinetic parameters for the isomerization of phenol to this compound, finding a significant energy barrier for this process. researchgate.net Similarly, the barriers for subsequent decomposition pathways of the cyclohexadienone can be computed. researchgate.net In some complex reactions involving related isomers like 1,4-cyclohexadiene (B1204751), the energy landscape can feature a bifurcation, where a single transition state leads to multiple products, and the outcome is determined by the system's dynamics immediately following the transition state. nsf.gov

Table 2: Calculated Reaction Barriers for Phenol Tautomerism and Decomposition

ReactionComputational MethodCalculated Barrier (kcal/mol)Reference
Phenol → this compoundCBS-QB369.4 researchgate.net
This compound → cis-1,3-butadienyl-4-keteneCBS-QB3~73.1 (bond cleavage energy) researchgate.net

Solvent Effects in Computational Studies (e.g., PCM Model)

Reactions are typically run in a solvent, which can significantly influence reaction pathways and rates. chemmethod.com Computational models can account for these effects, most commonly through implicit solvation models like the Polarizable Continuum Model (PCM). chemmethod.com In the PCM, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the bulk solvent. The solute polarizes the dielectric, which in turn creates a reaction field that interacts with the solute, altering its energy and properties.

For reactions involving this compound systems, the PCM can be used to study how the solvent environment affects thermodynamic and kinetic parameters. chemmethod.comnih.gov For instance, calculations have shown that changing from a non-polar to a polar solvent can significantly alter reaction half-lives. rsc.org The model can predict how the polarity of the solvent will stabilize or destabilize reactants, transition states, and products differently, thereby changing the energy barriers and reaction equilibria. chemmethod.com Studies on Diels-Alder reactions, for example, show that barrier energies can increase in the solution phase compared to the gas phase, an effect that can be quantified using the PCM. chemmethod.com

Spectroscopic Property Predictions from Computational Models

Prediction of UV-Vis, IR, and NMR Spectral Data

Computational models are highly effective at predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for confirming molecular structures, assigning experimental signals, and gaining deeper insight into electronic and geometric structure. schrodinger.comnih.gov

UV-Vis Spectra: The electronic transitions that give rise to UV-Vis spectra are calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide the excitation energies (corresponding to absorption wavelengths, λmax) and oscillator strengths (corresponding to absorption intensity). scielo.org.za

IR Spectra: Infrared spectra are predicted by first optimizing the molecule's geometry and then performing a vibrational frequency analysis at the same level of theory (e.g., DFT). scielo.org.za The resulting vibrational modes and their intensities can be compared directly with an experimental FT-IR spectrum.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, etc.) are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govwavefun.com These calculations provide theoretical chemical shifts that, after appropriate scaling, show excellent agreement with experimental data, aiding in the definitive assignment of complex spectra. scielo.org.za

For all spectral predictions, accuracy is often improved by considering an ensemble of low-energy conformers and by including solvent effects via models like PCM. schrodinger.comacs.org

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectral Data

SpectroscopyParameterPredicted Value (Illustrative)Experimental Value (Illustrative)
UV-Visλmax (nm)~343 nm~348 nm
IRC=O Stretch (cm-1)~1670 cm-1~1665 cm-1
13C NMRC4 Chemical Shift (ppm)~125 ppm~127 ppm
Note: Values are illustrative examples based on typical computational accuracy for organic molecules. scielo.org.za

Non-Linear Optical Properties and Electronic Excitations

Theoretical and computational chemistry provides powerful tools for investigating the electronic structure and optical properties of molecules, offering insights that complement experimental findings. For this compound and related systems, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are instrumental in characterizing electronic excitations and predicting non-linear optical (NLO) responses. researchgate.netq-chem.com These investigations are often linked to the study of photochromism and the keto-enol tautomerism observed in related phenolic compounds, where the cyclohexadienone moiety represents the keto form. researchgate.netmdpi.com

Electronic Excitations

The electronic absorption spectra of this compound systems are dictated by transitions from the ground state to various excited states. Computational models can predict the vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the orbitals involved in these transitions.

Theoretical studies on related molecules, such as derivatives of 2,4-dihydroxybenzophenone, show that the primary electronic transitions in the UVA/UVB range are of π→π* character, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For the broader class of cyclohexadienes, extensive theoretical work has been done to characterize the excited state potential energy surfaces. For instance, studies on 1,3-cyclohexadiene, a structural isomer of the dienone without the carbonyl group, have identified the lowest singlet excited states (S1 and S2) through methods like multiconfigurational second-order perturbation theory (CASPT2) and TD-DFT. tandfonline.comacs.org These studies provide a foundational understanding of the photochemistry of the cyclohexadiene ring system.

In the case of this compound, the presence of the carbonyl group introduces n→π* transitions, which typically occur at lower energies than the π→π* transitions. ajol.info TD-DFT calculations on similar keto-tautomers of phenolic compounds have identified these distinct transitions. For example, in the keto form of N,N'-bis(salicylidene)-p-phenylenediamine (BSP), absorption peaks attributed to both π→π* and n→π* transitions were calculated, although the latter were weaker and obscured by the more intense π→π* bands. ajol.info The solvent environment can also significantly influence the electronic transitions, with polar solvents often stabilizing the keto form and affecting the absorption maxima. ajol.infosctce.ac.in

Table 1: Calculated Vertical Excitation Energies (VEE) and Oscillator Strengths (f) for Related Cyclohexadiene Systems This table presents data from theoretical studies on 1,3-cyclohexadiene to provide context for the electronic structure of the diene system. Direct, comprehensive data for the parent this compound is sparse in the reviewed literature.

CompoundStateVEE (eV) [Method]Oscillator Strength (f)Main Character of Transition
1,3-CyclohexadieneS15.13 [XMS-CASPT2] tandfonline.com-π→π
1,3-CyclohexadieneS26.28 [XMS-CASPT2] tandfonline.com-π→π
1,3-CyclohexadieneS15.48 [TDDFT/BHHLYP] researchgate.net0.101π→π*
1,3-CyclohexadieneS26.30 [TDDFT/BHHLYP] researchgate.net0.000Doubly excited

Data sourced from studies on 1,3-cyclohexadiene provide a reference for the electronic transitions within the diene ring. tandfonline.comresearchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical materials are crucial for applications in telecommunications and computing. sctce.ac.in The NLO response of a molecule is governed by its hyperpolarizabilities. Theoretical calculations are essential for predicting the first (β) and second (γ) hyperpolarizabilities, which quantify the second- and third-order NLO response, respectively.

The this compound framework is of interest for NLO applications, particularly when it exists as the keto tautomer of substituted phenols. The tautomeric equilibrium between the enol (phenol) and keto (cyclohexadienone) forms can be influenced by substituents and the solvent, which in turn modulates the NLO properties. researchgate.netsctce.ac.in Computational studies on ortho-hydroxy Schiff bases, which exhibit similar tautomerism, have shown that the keto-amine form can possess a significantly larger NLO response compared to the enol-imine form. sctce.ac.in This enhancement is often attributed to greater intramolecular charge transfer and molecular polarity in the keto structure. sctce.ac.in

DFT calculations have been employed to evaluate the NLO properties of various systems containing cyclohexadienone-like moieties. For example, a study on a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) calculated the first and second hyperpolarizabilities, suggesting its potential as an NLO material. mdpi.com The calculated energy gap between the HOMO and LUMO is also a key indicator, with smaller gaps generally correlating with larger hyperpolarizabilities and charge transfer interactions. mdpi.com Similarly, theoretical investigations into spiro-linked polyenes containing 1,4-cyclohexadiene rings have been performed to estimate their third-order electric susceptibility (χ(3)), highlighting their potential as transparent NLO materials. acs.org

Table 2: Calculated Non-Linear Optical Properties of Related Molecular Systems This table includes data from theoretical studies on molecules that feature either a cyclohexadienone-like keto tautomer or a cyclohexadiene ring, illustrating the NLO potential of these structures.

Compound/SystemPropertyCalculated Value (esu)Computational Method
Acridine-2,4-dihydroxybenzaldehyde cocrystalFirst Hyperpolarizability (β)5.63 × 10⁻³⁰DFT/B3LYP/6-311++G
Acridine-2,4-dihydroxybenzaldehyde cocrystalSecond Hyperpolarizability (γ)62.27 × 10⁻³⁶DFT/B3LYP/6-311++G
Spiro-linked polyene (infinite polymer)Third-order Susceptibility (χ⁽³⁾)3.2 × 10⁻¹⁴AM1-TDHF (extrapolated)

Data sourced from computational studies on a cocrystal containing a dihydroxy-substituted benzene ring mdpi.com and a polymer with cyclohexadiene units. acs.org

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of both transient species and stable rearrangement products in the chemistry of 2,4-cyclohexadienone. pitt.eduipb.pt It provides detailed information on the connectivity and stereochemistry of molecules, which is crucial for confirming reaction pathways. pitt.edu

The direct observation and structural confirmation of transient intermediates in this compound reactions are challenging due to their short lifetimes. However, by employing low-temperature NMR techniques, it is possible to "freeze" these unstable species, allowing for their structural characterization. For instance, the dienylketene intermediate, formed via photochemical electrocyclic ring-opening of this compound, can be stabilized at temperatures below -60°C. researchgate.net Under these conditions, ¹H and ¹³C NMR spectroscopy provide direct evidence for the structure of the transient, confirming the proposed mechanistic pathway. researchgate.net Nuclear Overhauser Effect (NOE) studies, a specialized NMR technique, can further help in establishing the specific configuration of these kinetically unstable intermediates. researchgate.net Computational studies often complement experimental NMR data to provide a more complete picture of the geometry and electronic structure of these transient molecules. researchgate.net

NMR spectroscopy is fundamental in identifying the structures of the various products that arise from the rearrangement of this compound. The photochemical rearrangement of 4,4-disubstituted 2,4-cyclohexadienones can lead to the formation of bicyclo[3.1.0]hex-3-en-2-one isomers, among other products. nbu.ac.in Distinguishing between potential constitutional isomers is made possible through detailed analysis of ¹H and ¹³C NMR spectra. researchgate.net Specific chemical shifts and coupling constants in both proton and carbon NMR spectra serve as fingerprints for particular structural motifs. ipb.pt For example, the synthesis of α-quaternized 2,4-cyclohexadienones from propargyl vinyl ethers yields complex structures whose identities are unequivocally confirmed by comprehensive NMR analysis, including specific proton and carbon chemical shifts. acs.org

The following table provides representative NMR data for a substituted this compound derivative, illustrating the level of detail obtained from these analyses.

Table 1: NMR Spectroscopic Data for 5,5-Dimethyl-6-oxo-2,4-diphenylcyclohexa-1,3-dienecarbaldehyde Data sourced from The Journal of Organic Chemistry. acs.org

NucleusChemical Shift (δ, ppm)Multiplicity / CouplingAssignment
¹H9.88sAldehyde (-CHO)
7.36–7.44mAromatic (8H)
7.25–7.27mAromatic (2H)
6.33sVinyl (C4-H)
1.42sMethyl (2 x CH₃)
¹³C201.7Ketone (C=O, C6)
190.4Aldehyde (CHO)
164.4C4
159.8C2
139.0, 136.2Aromatic (ipso-C)
130.1, 128.5, 128.39, 128.37, 128.0, 127.8Aromatic (CH)
125.3C1
123.9C3
51.1Quaternary C5
24.5Methyl (2 x CH₃)

Structural Confirmation of Transient Intermediates

Elucidation of Photochemical Intermediates using Flash and Low-Temperature Spectroscopy

The photochemical reactions of this compound are characterized by ultrafast processes and the formation of short-lived intermediates. researchgate.net Techniques such as laser flash photolysis and low-temperature matrix isolation spectroscopy are essential for detecting and characterizing these fleeting species. researchgate.net

A primary photochemical reaction of 6,6-disubstituted 2,4-cyclohexadienones is an electrocyclic ring-opening to form a dienylketene. msu.edu These dienylketenes are highly reactive but can be observed and studied using specialized spectroscopic methods. researchgate.net Low-temperature spectroscopy allows for the dienylketene to be trapped and "frozen" in an inert matrix or a suitable solvent at temperatures below -60°C. researchgate.net Under these conditions, its electronic absorption and infrared spectra can be recorded, providing structural confirmation. researchgate.net Flash photolysis at ambient temperatures provides complementary information, allowing for the study of the formation and decay kinetics of the dienylketene intermediate on very short timescales. researchgate.net Evidence for different configurational isomers of these transient dienylketenes has also been obtained through low-temperature spectroscopy. capes.gov.bracs.org

Table 2: Key Spectroscopic Evidence for Dienylketene Intermediate from 6,6-Dimethyl-2,4-cyclohexadienone Data interpretation based on findings reported in Angewandte Chemie. researchgate.net

Spectroscopic MethodObservationInterpretation
Low-Temperature IRStrong absorption band around 2100-2120 cm⁻¹Characteristic stretching vibration of the ketene (B1206846) (C=C=O) functional group.
Low-Temperature UV-VisIntense, long-wavelength absorption maximumIndicates a highly conjugated π-electron system, consistent with the dienylketene structure.
Flash PhotolysisTransient absorption matching the low-temperature UV-Vis spectrumReal-time observation of the formation and subsequent decay (e.g., via recyclization or reaction with nucleophiles) of the dienylketene at ambient temperature.

Understanding the photochemical fate of this compound requires detailed knowledge of its excited-state dynamics. Upon absorption of UV light, the molecule is promoted to an electronic excited state, from which the chemical transformations originate. researchgate.netdiva-portal.org Time-resolved spectroscopic techniques, such as pump-probe spectroscopy and time-resolved photoelectron spectroscopy, are used to follow these dynamics in real-time. nih.gov These experiments can map the flow of the molecule along the excited-state potential energy surface as it moves from the initial Franck-Condon region towards intermediates and products. diva-portal.org Studies on the related 1,3-cyclohexadiene (B119728) molecule using resonant two-photon ionization have revealed well-resolved vibrational structures in its excited states, suggesting that specific electronic states (like the 2A state) are involved in the excitation process. capes.gov.br Such nonadiabatic dynamics, involving transitions between different electronic states, are crucial for a complete mechanistic picture of the photoreactions of cyclic dienes and dienones. nih.gov

Detection and Characterization of Dienylketenes

Infrared (IR) and Mass Spectrometry (MS) for Mechanistic Insights

Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary information that is vital for piecing together the mechanistic puzzles of this compound chemistry.

IR spectroscopy is particularly powerful for identifying functional groups and is used in conjunction with low-temperature techniques to characterize transient species. The detection of a strong absorption in the ~2100 cm⁻¹ region is a definitive indicator of the formation of a ketene intermediate. researchgate.net Cryogenic gas-phase IR spectroscopy combined with computational chemistry is a state-of-the-art method for unraveling the precise structures of transient intermediates and fragment ions, shedding light on complex reaction mechanisms. mpg.dersc.org

Mass spectrometry provides information about the molecular weight and fragmentation patterns of reactants, intermediates, and products. nbu.ac.in High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. acs.org The fragmentation patterns observed in the mass spectrum can offer structural clues. For instance, in the analysis of substituted 2,4-cyclohexadienones, characteristic fragmentation pathways can help confirm the structure of the parent molecule. acs.org The combination of gas chromatography with mass spectrometry (GC-MS) is also a powerful tool for separating and identifying the various products formed in a reaction mixture. acs.org

Table 3: Representative Mass Spectrometry Data for a Substituted this compound Data for 5,5-Dimethyl-6-oxo-2,4-diphenylcyclohexa-1,3-dienecarbaldehyde, sourced from The Journal of Organic Chemistry. acs.org

Ionm/z (Mass-to-Charge Ratio)Relative Intensity (%)Interpretation
[M]⁺30228Molecular Ion
[M - CH₃]⁺287100Loss of a methyl group (Base Peak)
[M - H]⁺28825Loss of a hydrogen atom (likely from aldehyde)
24614Further fragmentation
21514Further fragmentation
10534Likely [C₆H₅CO]⁺ fragment

X-ray Crystallography for Ground State Geometries and Transition State Prefigurationnih.govnist.govpsu.edunih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. researchgate.netfluorine1.ru While obtaining a crystal structure of the unstable parent this compound is challenging, analysis of its stable, substituted derivatives provides invaluable insight into the ground-state geometry of the cyclohexadienone core. This data reveals bond lengths, bond angles, and torsional angles, which define the conformation of the ring system. researchgate.net

The concept of transition state prefiguration posits that the ground-state geometry of a reactant in a crystal can be distorted in a way that resembles the geometry of the reaction's transition state. This pre-distortion lowers the activation energy of the reaction. X-ray structures of carefully designed cyclohexadienone derivatives can offer crystallographic evidence for this principle. For instance, the analysis of a fused cyclobutane-cyclohexadienone derivative, N-Boc-CbBI, revealed that the stereoelectronic alignment of the cyclobutane (B1203170) bonds with the cyclohexadienone π-system dictates the regioselectivity of its chemical reactions. The ground-state crystal structure showed a specific bond alignment that facilitates cleavage, mirroring the geometry required in the transition state.

Structural analysis of various polyfluorinated cyclohexadienones involved in Diels-Alder reactions has shown that the stereochemistry of the products can be correlated with the preferred ground-state orientation of substituents in the crystal. For example, in certain cycloadditions, the fluorine atom on the sp³-hybridized carbon consistently orients itself toward the newly forming bond, a prefiguration of the transition state geometry.

The table below presents selected geometric parameters for a representative substituted cyclohexadiene derivative, dimethyl 3,4,5,6-tetraphenylcyclohexa-3,5-diene-1,2-dicarboxylate, which illustrates the non-planar nature of the diene system, a key feature of the this compound core. researchgate.net

Data derived from the crystal structure of dimethyl 3,4,5,6-tetraphenylcyclohexa-3,5-diene-1,2-dicarboxylate as a representative substituted cyclohexadiene system. researchgate.net

This structural pre-distortion is a subtle but powerful effect where the crystalline environment can select or enforce a conformation that lies along the reaction coordinate, providing a static picture that informs our understanding of dynamic chemical processes.

Conclusion and Future Research Directions

Current Understanding of 2,4-Cyclohexadienone Reactivity and Synthetic Utility

This compound is a reactive intermediate that serves as a versatile building block in organic synthesis. nih.gov Its reactivity is characterized by a propensity to undergo dimerization via a [4+2] cycloaddition, which in many instances occurs so rapidly that the monomeric form cannot be isolated. nih.gov This characteristic distinguishes it from the more stable 2,5-cyclohexadienone (B8749443) isomer. nih.gov The conjugated diene system and the electron-deficient carbonyl group are key features that dictate its chemical behavior, allowing it to participate in both nucleophilic and electrophilic reactions. vulcanchem.com

The synthetic utility of this compound and its derivatives is significant, particularly in the construction of complex molecular architectures. They are valuable intermediates in the synthesis of natural products and other biologically relevant molecules. nih.govrsc.org For instance, the this compound scaffold is a key component in the synthesis of certain diterpenes. vulcanchem.com The ability of these compounds to undergo various transformations, such as Diels-Alder reactions and rearrangements, makes them powerful tools for synthetic chemists. nih.govacs.org Furthermore, substituted cyclohexadienones have been employed in the development of novel reagents for radical chain reactions. acs.org

Modern synthetic methodologies have expanded the accessibility and utility of this compound derivatives. Microwave-assisted organic synthesis has provided efficient routes to these compounds, often with high yields and functional group tolerance. vulcanchem.com Additionally, methods for the asymmetric synthesis of chiral cyclohexadienones are an active area of research, aiming to overcome the challenge of their inherent instability and harness their potential for stereocontrolled transformations. nih.gov

Emerging Research Avenues in Cyclohexadienone Chemistry

The field of cyclohexadienone chemistry is continually evolving, with several exciting research avenues emerging. A significant focus is on the development of new catalytic methods for the synthesis and transformation of these compounds. This includes the design of novel catalysts for enantioselective reactions, which would provide access to a wider range of chiral building blocks for the synthesis of complex molecules. nih.govorganic-chemistry.org

Another promising area is the exploration of photochemical reactions involving cyclohexadienones. organic-chemistry.orgacs.org The use of light to drive chemical transformations can offer greener and more efficient synthetic routes compared to traditional thermal methods. organic-chemistry.org Research in this area is uncovering new types of reactions and providing deeper insights into the reaction mechanisms of photo-excited cyclohexadienones. rsc.org

Furthermore, there is growing interest in the application of cyclohexadienones in diversity-oriented synthesis (DOS). rsc.org This strategy aims to rapidly generate libraries of structurally diverse and complex molecules, which can then be screened for biological activity. The pluripotent nature of cyclohexadienone scaffolds makes them ideal starting points for DOS, enabling the construction of novel chemical entities with potential therapeutic applications. rsc.org

The development of more sustainable and environmentally friendly synthetic methods is a key trend in organic chemistry, and this applies to cyclohexadienone chemistry as well. organic-chemistry.orgresearchgate.net This includes the use of renewable starting materials, greener solvents, and catalytic systems that minimize waste. organic-chemistry.org The low-temperature, selective oxidative dehydrogenation of cyclohexane (B81311) to produce cyclohexadiene, a precursor to cyclohexadienone, represents a step in this direction. anl.gov

Interdisciplinary Research Opportunities

The unique reactivity and structural features of this compound and its derivatives present numerous opportunities for interdisciplinary research. These opportunities often arise at the interface of chemistry, biology, and materials science.

In the realm of chemical biology , the development of new methods for bioconjugation is an important area of research. organic-chemistry.org Cyclohexadienone-based scaffolds could potentially be used to create novel bioconjugates for applications in drug delivery and diagnostics. organic-chemistry.org Their reactivity could be harnessed to selectively modify biomolecules, providing tools to probe biological processes.

In materials science , the ability of cyclohexadienones to participate in polymerization and cycloaddition reactions could be exploited to create new polymers and functional materials. For instance, the photochemical properties of certain cyclohexadienones could be utilized in the development of light-responsive materials or molecular switches.

The intersection of cyclohexadienone chemistry with catalysis offers fertile ground for innovation. This includes the development of new organocatalytic and metal-based catalytic systems for asymmetric transformations of cyclohexadienones. nih.govorganic-chemistry.org Furthermore, understanding the role of cyclohexadienone intermediates in catalytic cycles can lead to the design of more efficient and selective catalysts for a wide range of chemical transformations.

Finally, the study of cyclohexadienone derivatives in the context of medicinal chemistry is a promising avenue. The structural diversity that can be generated from cyclohexadienone building blocks is valuable for the synthesis of new drug candidates. rsc.orguni-stuttgart.de Interdisciplinary collaborations between synthetic chemists and pharmacologists are crucial for designing and evaluating new compounds with potential therapeutic activity. uni-stuttgart.de

Q & A

Basic Research Questions

Q. How can the tautomerization equilibrium between 2,4-cyclohexadienone and phenol be experimentally monitored, and what factors influence this equilibrium?

  • Methodology : Use NMR spectroscopy to track proton shifts between the keto (this compound) and enol (phenol) tautomers. Solvent polarity, temperature, and substituent effects (e.g., electron-withdrawing groups) significantly impact the equilibrium. For example, computational studies predict stabilization of the aromatic phenol tautomer due to resonance, while steric hindrance in substituted derivatives may favor the dienone form .
  • Data Analysis : Compare integration ratios of characteristic peaks (e.g., carbonyl vs. hydroxyl signals) under varying conditions.

Q. What synthetic strategies are effective for stabilizing this compound intermediates during organic synthesis?

  • Experimental Design : Introduce bulky substituents (e.g., tert-butyl groups) at reactive positions to hinder dienone-phenol rearrangement. Low-temperature conditions (-20°C) and inert atmospheres minimize thermal degradation .
  • Key Challenge : Avoid prolonged storage; intermediates like this compound are prone to rearrangement, complicating isolation .

Q. How does halogenation (e.g., bromination) alter the reactivity of cyclohexadienones?

  • Mechanistic Insight : Bromine atoms at positions 2,4,4,6 in 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TABCO) enhance electrophilicity via electron-withdrawing effects, enabling selective bromination of alcohols or sulfoxides. The distorted electronic structure facilitates nucleophilic attack at specific sites .
  • Application : TABCO serves as a catalyst in acetalization and transacetalization reactions, achieving >90% yields under mild conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.